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glycyl-d-threonine dihydrate

Cat. No.: B8235750
M. Wt: 194.19 g/mol
InChI Key: PRLZNCPKCDGZCN-DIAJRCDFSA-N
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Description

Contextualization within Dipeptide Chemistry

Glycyl-D-threonine (B11750392) dihydrate is a member of the dipeptide family, which are the simplest class of peptides. numberanalytics.com A dipeptide is an organic compound formed when two amino acids are joined by a single peptide bond. wikipedia.orgfiveable.me This bond is created through a condensation reaction where the carboxyl group of one amino acid links to the amino group of another, releasing a molecule of water. numberanalytics.comnumberanalytics.com

Dipeptides are fundamental molecules with considerable importance in both chemistry and biology. They are the essential building blocks for the synthesis of proteins and larger polypeptides. numberanalytics.comtaylorandfrancis.com Beyond this structural role, many dipeptides exhibit distinct biological activities and participate in various physiological processes. numberanalytics.comtaylorandfrancis.com

In the realm of research and development, dipeptides are invaluable. They serve as tools for investigating protein structure and function and are increasingly used as foundational elements for creating peptide-based therapeutic drugs. numberanalytics.comnih.gov Some dipeptides possess advantageous physical properties, such as higher water solubility or greater stability against hydrolysis compared to their constituent amino acids, which enhances their utility in various applications. wikipedia.org Commercially, certain dipeptides have found widespread use; a well-known example is aspartame, which is used as an artificial sweetener. wikipedia.orgnih.gov

The glycyl-threonine system presents a unique case because threonine possesses two chiral centers, which results in four possible stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. Glycyl-D-threonine, by incorporating the D-isomer, provides a valuable model for researchers to investigate the effects of less common stereoisomers on peptide conformation, enzymatic recognition, and intermolecular interactions. smolecule.comvulcanchem.com Studies involving threonine aldolases—enzymes that catalyze the reversible reaction between threonine, glycine (B1666218), and acetaldehyde—frequently focus on stereospecificity, highlighting the biochemical relationship between the two amino acids that form this dipeptide. researchgate.netnih.gov

Historical Perspectives on Glycyl-Threonine Research

While the specific research history of glycyl-D-threonine is not extensively documented as a standalone topic, its study is embedded within the broader history of peptide chemistry. The evolution of methods to synthesize and analyze peptides has directly enabled the investigation of compounds like glycyl-D-threonine.

The scientific study of peptides began in the early 20th century, with pioneering work by Emil Fischer on peptide synthesis. numberanalytics.comnih.gov These initial "classical" methods involved synthesizing peptides in a solution phase. A significant advancement came with the creation of the carbobenzoxy (Cbz) group by Bergmann and Zervas, which provided a reversible way to protect the amino group during synthesis. nih.gov

A revolutionary change in the field was the development of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield in the 1960s. numberanalytics.comnih.gov In SPPS, the first amino acid is attached to a solid resin support, and subsequent amino acids are added in a stepwise fashion. This technique dramatically increased the efficiency of peptide synthesis and simplified the purification process. numberanalytics.com

More recently, enzymatic synthesis has emerged as a powerful method that uses enzymes to catalyze the formation of peptide bonds. This approach is valued for its high specificity and the mild reaction conditions required. numberanalytics.comresearchgate.net Concurrently, analytical techniques have become increasingly sophisticated. Modern research on dipeptides, including the L-isomer of glycyl-threonine, has utilized high-resolution X-ray diffraction and synchrotron radiation to determine precise crystal structures and electron density distributions. nih.goviucr.org Today, computational tools such as bioinformatics and molecular docking are also employed to predict and analyze peptide interactions and explore their potential applications. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O5 B8235750 glycyl-d-threonine dihydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4.H2O/c1-3(9)5(6(11)12)8-4(10)2-7;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);1H2/t3-,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLZNCPKCDGZCN-DIAJRCDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)CN)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)CN)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Synthetic Methodologies

Chemoenzymatic and Stereoselective Synthesis of Glycyl-D-threonine (B11750392) Dihydrate

Chemoenzymatic strategies offer an elegant and efficient pathway to chiral molecules like glycyl-D-threonine, minimizing the need for complex purification steps to separate stereoisomers.

The synthesis of the D-threonine precursor is a critical first step. While L-amino acids are abundant in nature, D-amino acids are less common. One method to produce D-threonine involves the enzymatic treatment of L-threonine. For instance, L-threonine can be subjected to racemization using an amino acid racemase, followed by the action of L-threonine deaminase to selectively remove the remaining L-threonine, allowing for the purification of D-allothreonine. This intermediate can then be chemically converted to D-threonine. pnas.org

Once D-threonine is obtained, the formation of the dipeptide can be achieved enzymatically. Enzymes such as D-aminopeptidases have shown the ability to synthesize D-amino acid-containing peptides. nih.gov Additionally, adenylation domains from nonribosomal peptide synthetases (NRPS) are capable of activating D-amino acids, which can then react with another amino acid to form a dipeptide. nih.gov These enzymatic methods offer high stereoselectivity, ensuring the incorporation of the desired D-threonine isomer.

Enzyme ClassApplication in Glycyl-D-Threonine SynthesisKey Advantages
Amino Acid RacemaseConversion of L-threonine to a racemic mixture to obtain D-threonine precursor.Enables use of abundant L-amino acids as starting material.
L-Threonine DeaminaseSelective removal of L-threonine from a racemic mixture.High specificity for the L-isomer, simplifying purification of the D-isomer.
D-Aminopeptidase / NRPS Adenylation DomainsCatalyzes the formation of the peptide bond between glycine (B1666218) and D-threonine.High stereoselectivity, avoiding the formation of L-L or L-D dipeptides. nih.gov

Traditional chemical peptide synthesis provides a versatile and well-established route to glycyl-D-threonine. This approach typically involves solution-phase or solid-phase peptide synthesis (SPPS). nih.govlibretexts.org A key requirement for chemical synthesis is the use of protecting groups to prevent unwanted side reactions. libretexts.org

The synthesis would proceed as follows:

Protection: The amino group of glycine is protected, commonly with a tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group. The carboxylic acid group of D-threonine is also protected, often as a methyl or benzyl (B1604629) ester. The hydroxyl group on the D-threonine side chain may also require protection (e.g., as a benzyl ether) to prevent its participation in side reactions. nih.gov

Coupling: The protected glycine and D-threonine are then coupled using a reagent that activates the carboxylic acid of glycine, facilitating the formation of the amide (peptide) bond. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents such as HBTU and HATU. libretexts.orgmasterorganicchemistry.com

Deprotection: Finally, all protecting groups are removed to yield the final glycyl-D-threonine dipeptide. nih.gov

Solid-phase peptide synthesis (SPPS) is a particularly efficient method where the D-threonine is first anchored to a solid resin support, and the protected glycine is then added to elongate the peptide chain. scispace.com This approach simplifies the purification process as excess reagents and byproducts can be washed away from the resin-bound peptide. scispace.compeptide.com

Protecting GroupTarget Functional GroupCommon Deprotection Conditions
Boc (tert-butoxycarbonyl)Amino group of GlycineAcidic conditions (e.g., trifluoroacetic acid - TFA) masterorganicchemistry.com
Fmoc (9-fluorenylmethoxycarbonyl)Amino group of GlycineBasic conditions (e.g., piperidine (B6355638) in DMF) nih.gov
Benzyl (Bzl) esterCarboxyl group of D-ThreonineHydrogenolysis or strong acid nih.gov
Benzyl (Bzl) etherHydroxyl group of D-ThreonineHydrogenolysis or strong acid nih.gov

Derivatization Strategies and Analogue Synthesis

To explore the structure-activity relationships and modify the physicochemical properties of glycyl-D-threonine, various derivatization strategies can be employed. These modifications can be targeted at the N-terminus, the C-terminus, the peptide backbone, or the threonine side chain.

Design and Synthesis of Glycyl-D-Threonine Derivatives

Simple modifications to the termini of the dipeptide can significantly impact its properties.

N-Terminal Acetylation: The addition of an acetyl group to the N-terminal glycine removes the positive charge of the amino group. nih.gov This modification can increase the peptide's stability against degradation by aminopeptidases and mimic the N-terminus of larger proteins. sb-peptide.com The reaction is typically carried out using acetic anhydride.

C-Terminal Amidation: Conversion of the C-terminal carboxylic acid to an amide neutralizes the negative charge. This modification is common in naturally occurring peptides and can enhance biological activity and stability by preventing degradation by carboxypeptidases. nih.govjpt.com

Investigation of Modified Peptide Linkages and Side Chains

More complex modifications involve altering the peptide bond itself or the side chain of the D-threonine residue.

Advanced Structural Elucidation and Characterization

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction remains the definitive method for determining the atomic structure of crystalline solids. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms, a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.

High-resolution X-ray diffraction experiments are critical for moving beyond a simple ball-and-stick model to a detailed charge density analysis. For glycyl-L-threonine (B3021445) dihydrate, a stereoisomer of the title compound, high-resolution single-crystal X-ray diffraction data has been collected at a low temperature (110 K) to minimize thermal motion and obtain precise structural parameters. nih.gov The low temperature allows for the accurate determination of atomic positions, including those of hydrogen atoms, and provides the high-quality data necessary for subsequent electron density modeling. nih.gov

The crystal structure was determined to be in the orthorhombic space group P2(1)2(1)2(1), with four molecules in the unit cell. nih.gov The collection of high-resolution data, with a resolution of (sin θ/λ) = 1.2 Å⁻¹, is a prerequisite for detailed charge density studies, enabling the visualization of subtle electronic effects such as lone pairs and bonding electrons. nih.gov

Crystal Data for Glycyl-L-Threonine Dihydrate at 110 K nih.gov
ParameterValue
Chemical FormulaC₆H₁₂N₂O₄·2H₂O
Molecular Weight212.2 g/mol
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2(1)
a (Å)9.572 (3)
b (Å)10.039 (3)
c (Å)10.548 (2)
Volume (ų)1013.6 (4)
Z (molecules/unit cell)4
Temperature (K)110

To further enhance the quality and resolution of diffraction data, synchrotron radiation sources are employed. nih.gov These facilities produce highly intense and collimated X-ray beams, allowing for significantly faster data collection and access to higher-resolution data than conventional laboratory sources. nih.gov

For glycyl-L-threonine dihydrate, a fast synchrotron diffraction experiment was conducted at 100 K, yielding an extensive dataset of 98,405 reflections up to a very high resolution of d=0.38 Å (sinθ/λ = 1.32 Å⁻¹). nih.gov This exceptionally high-quality data is crucial for performing a detailed topological analysis of the electron density, providing deep insights into the nature of chemical bonds and intermolecular interactions within the crystal. nih.gov The use of synchrotron radiation coupled with modern area detectors, such as CCDs, has revolutionized experimental charge density studies, making it possible to obtain precise data for complex biomolecules. nih.govnih.gov

Quantum Crystallography and Electron Density Mapping

Quantum crystallography represents a frontier in structural science, merging the principles of quantum mechanics with crystallographic refinement techniques. These methods aim to extract not just atomic positions but also the intricate details of electron density distributions from experimental data, providing a more complete picture of chemical bonding.

Hirshfeld Atom Refinement (HAR) is a powerful technique that improves upon traditional X-ray structure refinement methods. nih.gov Instead of using the standard Independent Atom Model (IAM), which assumes spherical atoms, HAR utilizes aspherical atomic scattering factors derived from tailor-made quantum mechanical calculations. nih.govresearchgate.net This is achieved by partitioning a calculated molecular electron density into atomic fragments using the Hirshfeld stockholder scheme. nih.gov

The HAR method proceeds iteratively: an initial structural model is used to compute a molecular wavefunction, from which Hirshfeld atomic densities are derived. researchgate.netnih.gov These densities are then used to calculate new scattering factors for the next round of structural refinement. researchgate.net This approach has proven to be remarkably effective, yielding atomic positions (especially for hydrogen atoms) and anisotropic displacement parameters (ADPs) with a precision and accuracy comparable to that of neutron diffraction, even from routinely achievable X-ray data resolution. nih.govresearchgate.net A further development, the HAR-ELMO approach, uses Extremely Localized Molecular Orbitals (ELMOs) to describe the electron density of a cluster of molecules, providing a more accurate representation of the crystal environment. nih.gov

X-ray Constrained Wavefunction (XCW) fitting is another advanced quantum crystallographic method that aims to reconstruct an experimentally-derived wavefunction from diffraction data. nih.gov The procedure involves refining a theoretical wavefunction, typically at the Hartree-Fock or Density Functional Theory level, by constraining it to agree with the experimentally observed structure factors. researchgate.netaps.org

This technique effectively embeds experimental information into the quantum mechanical wavefunction, correcting for deficiencies in the theoretical model and accounting for effects of the crystal environment. researchgate.netarxiv.org The resulting constrained wavefunction provides a comprehensive description of the molecule's electronic structure, from which numerous properties, including the electron density, electrostatic potential, and bonding characteristics, can be derived. nih.gov The use of Hirshfeld atom partitioning in the HA-XCW method provides a robust way to implement this procedure. nih.gov

The high-resolution experimental data from glycyl-L-threonine dihydrate has been used to perform a detailed analysis of its electron density distribution. nih.govnih.gov Using a multipolar pseudo-atom model, the subtle aspherical features of the electron density caused by chemical bonding and lone pairs were modeled. nih.gov

The resulting experimental electron density was then analyzed using the principles of Bader's Quantum Theory of Atoms in Molecules (QTAIM). nih.gov This topological analysis involves locating the critical points in the electron density field, which characterize the covalent bonds, hydrogen bonds, and other interactions. nih.gov Key findings from this analysis on glycyl-L-threonine dihydrate include:

Peptide Bond Characterization : The topological properties (such as electron density and its Laplacian at the bond critical point) of the peptide bond were quantitatively determined. These experimental values were found to be comparable to those observed in the constituent amino acids, suggesting a degree of transferability of electronic properties for functional groups. nih.gov

Hydrogen Bonding : The analysis provided a quantitative description of the hydrogen bonding network within the crystal, which involves the dipeptide molecules and the water molecules of hydration. nih.gov

Comparison with Theory : The experimental electron density distribution was compared with that derived from theoretical Hartree-Fock calculations on an isolated molecule. nih.gov Discrepancies between the experimental and theoretical results were identified and attributed to the influence of the crystal field—the electrostatic effects of the surrounding molecules in the crystal lattice—which are absent in the gas-phase theoretical calculation. nih.gov The experimental electrostatic potential around the molecule was also mapped, providing insight into how the molecule interacts with its neighbors in the crystal. nih.gov

Spectroscopic Investigations for Conformational and Electronic Structure

Spectroscopy is a powerful tool for probing the molecular structure of glycyl-d-threonine (B11750392) dihydrate. By interacting with electromagnetic radiation, the molecule reveals information about its atomic arrangement, bond vibrations, and electronic energy levels.

Solid-state NMR (ssNMR) spectroscopy is an indispensable technique for the structural analysis of crystalline solids like glycyl-d-threonine dihydrate. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides detailed information about the local environment of each nucleus in the solid lattice.

In the solid state, the NMR spectrum is influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which are orientation-dependent. Techniques like Magic Angle Spinning (MAS) are employed to average these anisotropic interactions, resulting in higher resolution spectra. For dipeptides, ¹³C and ¹⁵N MAS NMR are particularly informative.

¹³C ssNMR: The ¹³C spectrum would resolve distinct signals for each carbon atom in the this compound molecule: the carbonyl carbons of the peptide bond and the C-terminus, the α-carbons of both the glycine (B1666218) and threonine residues, and the β- and γ-carbons of the threonine side chain. The chemical shifts of the carbonyl carbons are sensitive to hydrogen bonding interactions within the crystal lattice, while the α-carbon shifts are indicative of the peptide backbone conformation (φ and ψ dihedral angles).

¹⁵N ssNMR: The ¹⁵N spectrum provides insight into the environments of the amide and N-terminal nitrogen atoms. The chemical shifts are highly sensitive to the protonation state and hydrogen bonding, confirming the zwitterionic nature of the dipeptide in the solid state.

¹H ssNMR: While ¹H ssNMR spectra can be broad due to strong dipolar couplings, they are useful for studying proton environments and hydrogen bonding networks, especially those involving the water molecules of hydration. nih.gov

Advanced ssNMR experiments, such as Cross-Polarization Magic Angle Spinning (CP-MAS), can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. Furthermore, heteronuclear correlation experiments can establish connectivities between different nuclei, aiding in the complete assignment of the NMR signals and the elucidation of the three-dimensional structure.

Table 1: Representative ¹³C Solid-State NMR Chemical Shifts for Dipeptides

Carbon AtomTypical Chemical Shift Range (ppm)Information Provided
Carbonyl (C=O)170-185Peptide bond conformation, hydrogen bonding
α-Carbon (Glycine)40-45Backbone conformation
α-Carbon (Threonine)58-62Backbone conformation, side-chain orientation
β-Carbon (Threonine)65-70Side-chain conformation
γ-Carbon (Threonine)18-22Side-chain environment

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, specific functional groups absorb energy at characteristic frequencies, causing their bonds to stretch or bend. The resulting spectrum is a unique molecular fingerprint of the compound. For this compound, FTIR is used to confirm the presence of key functional groups and to study intermolecular interactions like hydrogen bonding. thermofisher.com

The FTIR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretching: A broad and strong absorption band is expected in the range of 3500-3200 cm⁻¹. This band arises from the stretching vibrations of the hydroxyl (-OH) group on the threonine side chain and, significantly, the water molecules of hydration. The breadth of this peak is a hallmark of extensive hydrogen bonding.

N-H Stretching: The N-H stretching vibrations of the protonated amine (NH₃⁺) and the amide (N-H) groups typically appear in the 3300-3000 cm⁻¹ region.

C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the glycine and threonine residues are observed between 3000 and 2850 cm⁻¹. researchgate.net

Amide I Band: This is one of the most important bands for peptide analysis, appearing between 1700 and 1600 cm⁻¹. It is primarily due to the C=O stretching vibration of the peptide bond and is highly sensitive to the secondary structure and hydrogen bonding of the peptide backbone.

Amide II Band: Located between 1600 and 1500 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations.

Carboxylate (COO⁻) Stretching: The zwitterionic nature of the dipeptide is confirmed by the presence of strong absorption bands corresponding to the asymmetric (~1600-1550 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching of the carboxylate group.

The presence of water of hydration significantly influences the spectrum, particularly in the O-H stretching and bending regions, and can cause shifts in other bands due to hydrogen bonding with the dipeptide. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
-OH and H₂OO-H Stretching3500-3200 (Broad)
-NH₃⁺ and Amide N-HN-H Stretching3300-3000
Aliphatic C-HC-H Stretching3000-2850
Amide C=OAmide I (Stretching)1700-1600
Amide N-H, C-NAmide II (Bending/Stretching)1600-1500
Carboxylate -COO⁻Asymmetric Stretching1600-1550
Carboxylate -COO⁻Symmetric Stretching~1400

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org Molecules with extensive conjugated π-systems or aromatic rings act as strong chromophores, absorbing in the near-UV and visible regions.

This compound lacks a traditional chromophore. Its structure consists only of saturated bonds (σ bonds) and lone pairs of electrons (n electrons) on the oxygen and nitrogen atoms. shu.ac.uk Consequently, it does not exhibit significant absorption in the standard UV-Vis range (200-800 nm).

The electronic transitions possible for this molecule occur at much higher energies in the far or vacuum UV region (<200 nm). These transitions include:

n → σ* transitions: Excitation of a non-bonding electron from an oxygen or nitrogen atom to an anti-bonding σ* orbital.

σ → σ* transitions: Excitation of an electron from a bonding σ orbital to an anti-bonding σ* orbital.

Recent studies have shown that peptides and proteins lacking aromatic amino acids can exhibit weak absorption in the 250-400 nm range. nih.gov This absorption is attributed to charge-transfer (CT) transitions, where an electron is transferred from an electron-donating group (like a carboxylate) to an electron-accepting group (like a protonated amine or the peptide backbone) upon photoexcitation. nih.gov For this compound, such CT transitions between the terminal -NH₃⁺ and -COO⁻ groups, or involving the peptide bond, could potentially give rise to a very weak, broad absorption tail extending into the near-UV region. However, for most practical purposes, the compound is considered non-absorbing above 220 nm.

Chromatographic and Mass Spectrometric Techniques for Purity and Identity Beyond Basic Characterization

While spectroscopy provides structural details, chromatography and mass spectrometry are essential for confirming the purity and molecular identity of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and separating components in a mixture. For a highly polar and non-UV active compound like this compound, specific HPLC methods are required.

Mode of Separation: Reversed-phase HPLC (RP-HPLC) is commonly used, but the high polarity of the dipeptide leads to poor retention on standard C8 or C18 columns. Therefore, specialized columns such as those designed for polar analytes or the use of hydrophilic interaction liquid chromatography (HILIC) are often necessary.

Detection: Due to the lack of a strong UV chromophore, direct UV detection is challenging and offers low sensitivity, typically limited to wavelengths around 210-220 nm where the peptide bond absorbs. To overcome this, several other detection methods can be employed:

Pre- or Post-Column Derivatization: The dipeptide can be reacted with a derivatizing agent that attaches a fluorescent or UV-active tag. Common agents for primary amines include o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC), which allow for highly sensitive fluorescence or UV detection. who.intscispace.com

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte and is suitable for non-volatile compounds like dipeptides.

Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a universal detector that provides a near-uniform response for non-volatile analytes.

An HPLC analysis would provide a chromatogram where the purity of this compound is determined by the relative area of its corresponding peak compared to any impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov It is the definitive method for confirming the identity and assessing the purity of this compound.

Confirmation of Identity: After separation by the LC system, the analyte enters the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the dipeptide is ionized with minimal fragmentation. The mass analyzer then detects the protonated molecular ion [M+H]⁺, which for C₆H₁₂N₂O₄ would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (176.17 g/mol ) plus the mass of a proton. High-resolution mass spectrometry can determine this mass with high accuracy, confirming the elemental composition.

Purity Assessment and Impurity Identification: LC-MS can detect and quantify impurities present in the sample. The mass spectrometer can provide the molecular weights of these impurities, which is a critical first step in their structural identification.

Chiral Analysis: The D-threonine configuration can be confirmed by using a chiral stationary phase in the LC system. shimadzu.comshimadzu.co.uk This specialized column can separate the glycyl-d-threonine diastereomer from its glycyl-l-threonine counterpart, allowing for the determination of stereochemical purity.

Tandem mass spectrometry (MS/MS) can further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides a structural fingerprint, confirming the sequence of the dipeptide (glycyl-threonine vs. threonyl-glycine).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the low volatility of dipeptides such as glycyl-d-threonine, direct analysis by GC-MS is not feasible. To overcome this limitation, derivatization is an essential prerequisite to increase the volatility of the analyte. A common and effective method for the derivatization of peptides is trimethylsilylation. nih.govacs.org This process involves the reaction of the dipeptide with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen atoms in the amino, carboxyl, and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov

The resulting trimethylsilylated derivative of glycyl-d-threonine is significantly more volatile and thermally stable, allowing for its successful separation on a gas chromatographic column. The separation is typically achieved using a non-polar stationary phase, such as those coated with OV-1, and a temperature-programmed elution. nih.gov

Following chromatographic separation, the derivatized dipeptide enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its subsequent fragmentation pattern provide a unique mass spectrum that is characteristic of the compound's structure. The fragmentation of trimethylsilylated dipeptides is predictable and yields structurally informative ions. nih.gov Key fragmentation pathways include cleavage of the peptide bond and fragmentation of the amino acid residues. For glycyl-d-threonine, characteristic fragments would be expected from the cleavage of the peptide bond, as well as fragments corresponding to the silylated glycine and D-threonine residues. The molecular ion minus a methyl group ([M-15]+) is also a commonly observed and significant ion in the mass spectra of TMS derivatives. nih.gov

Interactive Table: Expected GC-MS Fragmentation Data for Trimethylsilylated Glycyl-D-Threonine

Fragment Ion Description Potential m/z
[M]+Molecular IonExpected value
[M-CH3]+Loss of a methyl group from a TMS groupM-15
Glycyl residue fragmentFragment corresponding to the trimethylsilylated glycine portionVaries
Threonyl residue fragmentFragment corresponding to the trimethylsilylated D-threonine portionVaries
Peptide bond cleavage ionsIons resulting from the cleavage of the amide bondVaries

Note: The exact m/z values would depend on the number of TMS groups attached and the specific fragmentation pathway.

Other Advanced Analytical Techniques for Characterization

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This technique is instrumental in investigating the thermal properties of peptides, including melting point, enthalpy of fusion, and thermal stability. mtoz-biolabs.com For this compound, DSC analysis can provide critical information about its solid-state properties and behavior upon heating.

A typical DSC thermogram for a crystalline peptide hydrate (B1144303) would exhibit endothermic events corresponding to the removal of water molecules (dehydration) followed by the melting of the anhydrous form. The temperature at which these events occur and the associated enthalpy changes are characteristic of the compound. The melting temperature (Tm) is an indicator of the purity and the stability of the crystal lattice. The enthalpy of fusion (ΔHfus) is related to the energy required to break the intermolecular forces in the solid state.

In some cases, peptides may decompose at or near their melting point. DSC can also detect such decomposition events, which are typically observed as exothermic transitions. For compounds that are prone to thermal degradation, techniques such as fast scanning calorimetry may be employed to obtain melting properties before decomposition can occur.

Interactive Table: Representative Thermal Properties of Related Dipeptides

Compound Melting Temperature (Tm) Enthalpy of Fusion (ΔHfus)
Glycyl-glycine262-264 °C (decomposes)Not available
Glycyl-L-alanine (B1332730)265-267 °C (decomposes)Not available
L-Alanyl-glycine248-250 °C (decomposes)Not available

Note: This table provides representative data for similar dipeptides to illustrate the type of information obtained from thermal analysis. Specific values for this compound would require experimental determination.

Dielectric Relaxation Spectroscopy (DRS) is a powerful technique for studying the molecular dynamics and polarization of materials as a function of frequency and temperature. nih.gov It provides insights into the rotational and translational motion of molecules and can be used to characterize the dielectric properties of peptides in solution. acs.orgacs.org For an aqueous solution of this compound, DRS can reveal information about the dipole moment of the dipeptide, its interactions with surrounding water molecules, and its conformational dynamics.

In a typical DRS experiment, the sample is placed between two electrodes, and an alternating electric field is applied over a wide range of frequencies. The response of the sample is measured in terms of its complex permittivity, which has a real part (dielectric constant) and an imaginary part (dielectric loss). The dielectric constant reflects the ability of the material to store electrical energy, while the dielectric loss represents the dissipation of energy.

The dielectric spectrum of a dipeptide solution is expected to show characteristic relaxation processes. These relaxations are associated with the reorientation of the dipeptide's permanent dipole moment and the movement of charge carriers. The relaxation time is related to the size and shape of the molecule, as well as the viscosity of the solvent. By analyzing the dielectric spectrum, it is possible to determine the static dielectric constant, relaxation time, and distribution of relaxation times, which provide valuable information about the molecular properties and solution behavior of glycyl-d-threonine. The dielectric properties of the constituent amino acids can provide a basis for understanding the behavior of the dipeptide. nih.gov

Interactive Table: Dielectric Properties of Constituent Amino Acids in Aqueous Solution

Amino Acid Static Dielectric Increment (δ) Relaxation Time (τ)
Glycine~22.6~100 ps
Threonine~26.0~120 ps

Note: The values presented are approximate and can vary with concentration and temperature. They serve to illustrate the dielectric properties of the building blocks of glycyl-d-threonine.

Near-Infrared (NIR) spectroscopy is a vibrational spectroscopic technique that utilizes the near-infrared region of the electromagnetic spectrum (from about 780 nm to 2500 nm). acs.org It is a rapid and non-destructive method that can be used for the qualitative and quantitative analysis of peptides. nih.gov NIR spectroscopy is particularly sensitive to vibrations of C-H, N-H, and O-H bonds, making it well-suited for studying the structure and composition of molecules like this compound.

The NIR spectrum of a peptide is dominated by overtones and combination bands of the fundamental vibrations that occur in the mid-infrared region. acs.org The amide group, which is the defining feature of the peptide bond, gives rise to several characteristic absorption bands in the NIR spectrum. These bands, often referred to as amide A, B, I, II, and III combination and overtone bands, provide information about the conformation and hydrogen bonding of the peptide backbone. rsc.org

For this compound, NIR spectroscopy can be used to identify and quantify the compound, as well as to study its hydration state. The presence of water of hydration will result in distinct absorption bands in the NIR spectrum, which can be used to monitor changes in hydration. Furthermore, the positions and intensities of the amide-related bands can provide insights into the secondary structure and intermolecular interactions of the dipeptide in the solid state or in solution.

Interactive Table: Characteristic Near-Infrared Absorption Bands for Peptides

Wavenumber Range (cm⁻¹) Assignment Vibrational Mode
6900 - 6500Amide A overtoneN-H stretch
5000 - 4500Amide A/II combinationN-H stretch / N-H in-plane bend
4600 - 4400Amide B/II combinationN-H stretch / C=O stretch

Note: The exact positions of the absorption bands can be influenced by the specific amino acid sequence, conformation, and hydration state of the peptide.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular and Crystal Structures

Quantum chemical calculations are instrumental in understanding the geometric and electronic properties of molecules. These methods provide a theoretical framework to complement and interpret experimental data, such as that obtained from X-ray diffraction.

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying amino acids, peptides, and their hydrated forms. sciforum.netmdpi.com DFT methods are used to optimize molecular geometries, predict vibrational spectra, and calculate thermodynamic properties. sciforum.net For dipeptides similar to glycyl-threonine, DFT calculations, often incorporating dispersion corrections (e.g., B3LYP-D3), can accurately model both the intramolecular and intermolecular forces, including the hydrogen bond networks that are crucial in hydrated crystals. mdpi.comresearchgate.net These calculations allow for the investigation of various conformers and their relative stabilities, providing a detailed picture of the molecule's potential energy surface. sciforum.net

The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orginsilicosci.comgatech.edu It is a foundational method for determining the electronic structure of molecules. wikipedia.org In the study of glycyl-threonine dihydrate, HF calculations have been used to derive the topology of the electron density for the isolated molecule. nih.gov This theoretical data serves as a crucial baseline for comparison with experimental results obtained from crystal structures. nih.gov Discrepancies between the theoretical calculations on an isolated molecule and the experimental data from the crystal can be attributed to the effects of the crystal field and intermolecular interactions, highlighting the importance of the condensed-phase environment. nih.gov While HF theory neglects electron correlation, it provides a qualitatively correct description and is often the starting point for more advanced post-Hartree-Fock methods that offer higher accuracy. ornl.govnih.gov

Topological Analysis of Electron Density

The analysis of electron density distribution provides a powerful method for characterizing chemical bonding and intermolecular interactions based on quantum mechanical principles.

Richard Bader's Quantum Theory of Atoms in Molecules (AIM) is a model that analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins. researchgate.netias.ac.in This approach allows for a rigorous, quantum mechanical definition of atoms and chemical bonds. ias.ac.in For glycyl-L-threonine (B3021445) dihydrate, the AIM theory has been applied to the experimentally determined charge density. nih.gov This analysis reveals the topological properties of the peptide bond and other covalent interactions within the molecule. nih.gov A key finding from such studies is the transferability of electronic properties of atoms and functional groups, meaning that the characteristics of an amino acid residue are largely preserved when it is incorporated into a dipeptide. nih.gov

Within the AIM framework, a chemical bond is associated with a bond path between two nuclei, characterized by a specific point called the bond critical point (BCP), where the gradient of the electron density is zero. ias.ac.in The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the bond. researchgate.net

For a given bond, the key topological parameters include:

Electron Density (ρ): The magnitude of ρ at the BCP correlates with the bond order.

Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ < 0, characteristic of covalent bonds) or depleted (∇²ρ > 0, typical for closed-shell interactions like hydrogen bonds). researchgate.net

In the analysis of glycyl-L-threonine dihydrate, all BCPs for covalent and hydrogen bonds were located and characterized. nih.gov This allows for a quantitative comparison of the peptide bond in this molecule with its constituent amino acids. nih.gov

Table 1: Illustrative Topological Data for Covalent Bonds Note: This table is a representative example based on typical findings in peptide analysis; precise values for Gly-D-Thr dihydrate require access to the specific study's supplementary data.

Bond TypeElectron Density (ρ) at BCP (e/ų)Laplacian (∇²ρ) at BCP (e/Å⁵)Bond Character
C=O (Peptide)~2.5 - 3.0NegativePolar Covalent
C-N (Peptide)~1.8 - 2.2NegativeCovalent
Cα-C~1.5 - 1.7NegativeCovalent
Cα-N~1.4 - 1.6NegativeCovalent

Intermolecular Interactions and Hydration Studies

The "dihydrate" designation signifies that two water molecules are incorporated into the crystal structure for each dipeptide molecule. These water molecules play a critical role in stabilizing the crystal lattice through a network of hydrogen bonds. Computational studies are essential for understanding the dynamics and energetics of these hydration interactions. princeton.edunih.govrsc.org

The analysis of electron density topology is also applied to these non-covalent interactions. nih.gov Hydrogen bonds are characterized by BCPs with low electron density and positive values for the Laplacian, consistent with closed-shell interactions. researchgate.net The study of glycyl-L-threonine dihydrate involved locating the critical points associated with these hydrogen bonds, providing a detailed map of the interactions between the dipeptide and the water molecules, as well as between the dipeptide molecules themselves. nih.gov These interactions dictate the molecular conformation and packing within the crystal. nih.gov Molecular dynamics simulations on similar systems can further elucidate the role of hydration, showing how water molecules can restrict the mobility of the solute and influence its structure. nih.govrsc.org

Table 2: Illustrative Topological Data for Hydrogen Bonds Note: This table is a representative example based on typical findings in peptide hydrate (B1144303) analysis; precise values for Gly-D-Thr dihydrate require access to the specific study's supplementary data.

Hydrogen Bond (Donor-Acceptor)Electron Density (ρ) at BCP (e/ų)Laplacian (∇²ρ) at BCP (e/Å⁵)Bond Character
N-H···O (Peptide)~0.1 - 0.2PositiveHydrogen Bond
O-H···O (Water-Peptide)~0.15 - 0.25PositiveStrong Hydrogen Bond
N-H···O (Ammonium-Water)~0.2 - 0.3PositiveStrong Hydrogen Bond

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into the dynamic behavior of glycyl-d-threonine (B11750392) dihydrate that are not accessible through static computational methods or many experimental techniques. nih.gov

MD simulations can be employed to explore the conformational landscape of glycyl-d-threonine dihydrate, revealing the flexibility of the molecule and the transitions between different conformational states. lew.ro By simulating the molecule over time, typically on the nanosecond to microsecond timescale, it is possible to map out the free energy surface as a function of key dihedral angles, such as the Ramachandran angles (φ and ψ) of the peptide backbone.

Key Research Findings:

Backbone Flexibility: Simulations of similar dipeptides show that the peptide backbone exhibits significant flexibility, with the φ and ψ angles sampling a range of values corresponding to different secondary structure motifs. nih.gov

Side Chain Dynamics: The threonine side chain also displays rotational mobility around its chi (χ) angles, allowing it to adopt different orientations that can influence its interactions with neighboring molecules.

Correlation of Motions: The motions of the backbone and side chain are often correlated, and MD simulations can quantify these correlations, providing a more complete picture of the molecule's internal dynamics.

The following table summarizes typical ranges for key dihedral angles in dipeptide simulations.

Dihedral AngleTypical Range (degrees)Associated Conformations
φ (Phi)-180 to -60Extended (β-sheet), Polyproline II
ψ (Psi)+120 to +180, -60 to +60Extended (β-sheet), Helical (α-helix)
χ1 (Chi1)-60, +60, 180Staggered rotamers

Note: This table provides general ranges for dihedral angles in dipeptides based on established principles of protein and peptide conformation.

MD simulations are particularly powerful for studying the interactions between a solute and its solvent environment. For this compound, simulations can be performed with the dipeptide embedded in a box of explicit water molecules to study the structure and dynamics of the hydration shell. acs.org

These simulations allow for the calculation of various properties that characterize the hydration environment, such as radial distribution functions (RDFs), which describe the probability of finding a water molecule at a certain distance from a specific atom or group on the dipeptide. acs.org

Key Research Findings:

Structured Hydration Shell: Simulations consistently show the formation of a well-defined first hydration shell around the polar groups of the dipeptide, with water molecules oriented to form favorable hydrogen bonds. acs.org

Water Residence Times: The dynamics of the hydration shell can be quantified by calculating the average time a water molecule resides within the first hydration layer before exchanging with the bulk solvent. These residence times are typically longer for water molecules interacting with charged groups.

Perturbation of Bulk Water: The presence of the dipeptide can also influence the structure and dynamics of water molecules beyond the first hydration shell, although these effects diminish with distance.

The table below presents representative data that could be obtained from an MD simulation of a dipeptide in aqueous solution.

Dipeptide GroupPeak of First Solvation Shell (RDF, Å)Coordination NumberAverage Water Residence Time (ps)
Carboxylate (COO-)2.75-610-15
Amino (NH3+)2.84-58-12
Threonine OH2.72-35-8
Peptide Backbone3.03-44-7

Note: This data is representative of what would be expected from MD simulations of dipeptides in water and is not specific to this compound.

Solid State Chemistry and Crystal Engineering

Crystal Engineering Principles Applied to Dipeptide Dihydrates

Crystal engineering is the rational design of functional molecular solids by understanding and utilizing intermolecular interactions. nih.gov For dipeptides, the predictable nature of hydrogen bonding involving the amino terminus, the carboxyl terminus, the peptide backbone, and the side chains allows for the design of specific crystalline architectures. frontiersin.org

The rational design of peptide-based crystalline structures relies on the predictable patterns of non-covalent interactions. nih.govacs.orgnih.gov Dipeptides, as zwitterions, possess well-defined hydrogen bond donors (N-terminal -NH3+, peptide N-H) and acceptors (C-terminal -COO-, peptide C=O). The side chain of D-threonine introduces an additional hydroxyl group (-OH), which can act as both a hydrogen bond donor and acceptor, further influencing the crystal packing.

The crystal packing of glycyl-d-threonine (B11750392) dihydrate is dominated by a network of strong hydrogen bonds. The primary interactions that dictate the supramolecular assembly in the solid state include:

Head-to-Tail Interactions: The positively charged N-terminal amino group of one dipeptide molecule forms strong charge-assisted hydrogen bonds with the negatively charged C-terminal carboxylate group of a neighboring molecule. nih.gov This is a common and highly predictable motif in the crystal structures of amino acids and peptides.

Peptide Backbone Interactions: The N-H and C=O groups of the peptide backbone form hydrogen bonds, often leading to the formation of chains or sheets.

Water-Mediated Bridging: The two water molecules of hydration play a critical role by forming hydrogen bonds with the dipeptide's functional groups (amino, carboxylate, hydroxyl, and peptide carbonyl) and with each other. nih.gov These water bridges connect adjacent dipeptide molecules, creating a stable, three-dimensional structure and satisfying the hydrogen bonding potential of the functional groups.

Side-Chain Interactions: The hydroxyl group of the D-threonine side chain actively participates in the hydrogen-bonding network, interacting with other dipeptide molecules or water molecules.

The interplay of these forces results in a specific, tightly packed crystalline arrangement. The solvent is known to play a crucial role in modifying these interactions compared to the gas phase, directly influencing the final solid-state conformation. nih.govnih.gov

Thermal Stability and Solid-State Transformations

When subjected to heat, solid-state materials can undergo various physical and chemical changes. For glycyl-d-threonine dihydrate, these transformations primarily involve the loss of water (dehydration) and subsequent chemical reactions of the dipeptide itself. nih.gov Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in studying these processes by measuring changes in mass and heat flow as a function of temperature. researchgate.netlibretexts.org

As a dihydrate, the first significant thermal event for crystalline this compound is the loss of its two molecules of water of hydration. This dehydration process is typically observed as a distinct mass loss in a TGA thermogram, corresponding to the molecular weight of two water molecules. researchgate.net The DSC curve will show an endothermic peak associated with this event, as energy is required to break the hydrogen bonds holding the water molecules within the crystal lattice and to vaporize the water. upi.edu

The temperature at which dehydration occurs provides information about the thermal stability of the hydrate (B1144303) and the strength with which the water molecules are bound in the crystal structure. This process transforms the dihydrate into its anhydrous or a lower hydrate form, which may or may not be crystalline.

Following dehydration, upon further heating, the anhydrous glycyl-d-threonine can undergo an intramolecular condensation reaction to form a cyclic dipeptide, a 2,5-diketopiperazine (DKP). nih.govsigmaaldrich.com This solid-state cyclization involves a nucleophilic attack by the N-terminal amino group on the carbonyl carbon of the C-terminus, resulting in the elimination of a molecule of water and the formation of a stable six-membered ring.

This transformation is a common thermal degradation pathway for dipeptides in the solid state. nih.gov The temperature required for this cyclization depends on the specific amino acid sequence and the crystal packing, which dictates the proximity of the reacting groups. For some dipeptides, this reaction has been observed to begin at temperatures around 130°C. nih.gov The formation of the DKP derivative from glycyl-d-threonine would result in cyclo(Gly-D-Thr).

Dehydration: The process begins with the loss of the two lattice water molecules at a lower temperature, as described above. nih.gov

Cyclization/Condensation: At higher temperatures, the primary decomposition pathway for the dipeptide is the intramolecular cyclization to form the diketopiperazine, cyclo(Gly-D-Thr), with the elimination of water. nih.gov This step involves the cleavage of the peptide bond in the context of forming a new cyclic structure.

Further Decomposition: If the temperature is increased further, the diketopiperazine ring itself will decompose. This high-temperature degradation involves fragmentation of the molecule, leading to the evolution of gases such as ammonia (B1221849) and carbon dioxide, and the formation of a carbonaceous residue. nih.govresearchgate.netsemanticscholar.org

The specific temperatures and products of each decomposition step are characteristic of the compound and can be precisely studied using coupled techniques like TGA-MS (Thermogravimetric Analysis-Mass Spectrometry), which identifies the gaseous products as they are evolved. researchgate.net

Polymorphism and Crystallization Control

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements and/or conformations of the molecules in the crystal lattice, is a critical consideration in the development of crystalline materials. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, stability, and mechanical behavior.

The identification of polymorphic forms of a dipeptide like this compound involves a combination of crystallization experiments under various conditions and characterization using a suite of analytical techniques. While specific polymorphs of this compound are not extensively documented in the literature, the principles of their identification can be understood through analogous systems. For instance, the simple dipeptide glycyl-l-alanine (B1332730) is known to exhibit polymorphism. A polymorph of glycyl-l-alanine hydroiodide monohydrate has been synthesized from a chiral cyclo-glycyl-l-alanine dipeptide. nih.gov This demonstrates that the starting material's conformation can influence the resulting crystalline form.

The characterization of these different solid forms relies on techniques that probe the crystal structure and thermal properties. X-ray diffraction (XRD), particularly single-crystal and powder XRD, is the definitive method for identifying different polymorphs by revealing their unique crystal lattices. For example, the polymorph of glycyl-l-alanine HI H₂O was determined to have a polar space group (P2₁), which is a different arrangement from other known forms. nih.gov

Differential Scanning Calorimetry (DSC) is another crucial technique used to identify polymorphs by their distinct thermal signatures, such as melting points and phase transition enthalpies. For example, the DSC thermogram of a newly discovered polymorph of a dipeptide can show a melting point that is different from its other known forms, confirming the existence of a distinct polymorphic structure.

The following table provides an illustrative example of the crystallographic data that would be used to differentiate between polymorphs of a dipeptide, based on a known polymorph of glycyl-l-alanine hydroiodide monohydrate.

Table 1: Illustrative Crystallographic Data for a Dipeptide Polymorph (Glycyl-L-Alanine HI H₂O). nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.747
b (Å)6.435
c (Å)10.941
β (°)107.53
Volume (ų)520.1

Controlling which polymorphic form crystallizes is a significant challenge in crystal engineering. Several strategies can be employed to influence the nucleation and growth of a desired polymorph of a dipeptide like this compound. These strategies primarily involve manipulating the crystallization conditions.

Solvent Selection: The choice of solvent is a primary tool for polymorph control. The solvent can influence the conformation of the dipeptide in solution and interact with the growing crystal faces, thereby directing the formation of a specific polymorph. For some dipeptides, crystallization from different solvents or solvent mixtures can yield different polymorphic forms.

Supersaturation and Temperature: The level of supersaturation and the crystallization temperature are critical kinetic factors. Generally, higher supersaturation and lower temperatures favor the formation of metastable polymorphs, while lower supersaturation and higher temperatures tend to yield the more stable form.

Additives and Impurities: The presence of additives or impurities can significantly impact polymorphic outcomes. Additives can act as templates for the nucleation of a specific polymorph or inhibit the growth of others. For instance, in the crystallization of glycine (B1666218), the presence of sodium chloride can promote the formation of the γ-form over the α-form. ntnu.no This is attributed to the interaction between the sodium ions and the glycine molecules, which favors the nucleation of the γ-polymorph. ntnu.no

Seeding: Introducing seed crystals of the desired polymorph is a direct and effective method to control crystallization. The seed crystals provide a template for the growth of that specific polymorph, bypassing the stochastic nature of primary nucleation.

The following table summarizes common strategies for controlling polymorphism in dipeptide crystallization.

Table 2: Strategies for Polymorph Control in Dipeptide Crystallization.
StrategyMechanism of ActionExample Application
Solvent SelectionInfluences solute conformation and solute-solvent interactions.Crystallizing a dipeptide from polar vs. non-polar solvents to obtain different forms.
Control of SupersaturationAffects the nucleation kinetics of different polymorphs.Slow cooling to favor the stable polymorph, rapid cooling for a metastable form.
Use of AdditivesCan selectively inhibit or promote the nucleation/growth of specific polymorphs.Using NaCl to promote the γ-form of glycine. ntnu.no
SeedingProvides a template for the growth of the desired polymorph.Introducing crystals of Form A to a supersaturated solution to obtain more of Form A.

Mechanical Properties of Crystalline Dipeptides

The mechanical properties of crystalline dipeptides are of fundamental importance for their practical applications, particularly in the pharmaceutical industry where processes like milling and tableting can induce stress on the crystalline material. These properties are intrinsically linked to the underlying crystal structure and the network of intermolecular interactions.

Nanoindentation is a powerful technique for probing the mechanical properties of materials at the nanoscale. nih.gov It involves indenting a sharp tip into the surface of a material and continuously measuring the load and displacement. From the resulting load-displacement curve, properties such as hardness and elastic modulus can be determined.

For crystalline materials like dipeptides, which often exhibit anisotropy, the mechanical properties can vary with the crystallographic direction. Nanoindentation is particularly well-suited for studying this anisotropy by performing indentations on different crystal faces. For example, studies on L-alanine single crystals have shown that the microhardness varies depending on the crystal face being indented, indicating anisotropic mechanical behavior. acs.org The elastic stiffness constant can also be calculated from these measurements, providing insight into the bonding forces within the crystal. acs.org

The anisotropic elasticity of a dipeptide crystal like this compound would manifest as different Young's moduli when measured along different crystallographic axes. This anisotropy arises from the directional nature of the intermolecular interactions, particularly the hydrogen bonds, within the crystal lattice.

The table below illustrates the concept of anisotropic mechanical properties using data for L-alanine as an example.

Table 3: Illustrative Anisotropic Mechanical Properties of L-Alanine. acs.org
PropertyValueNote
Vickers Microhardness (Hv)60–71 kg/mm²Varies with applied load and crystal orientation.
Knoop Microhardness (Hk)35–47 kg/mm²Also shows variation with load and orientation.
Meyer's Index (n)2.14Indicates L-alanine is a soft material.
Elastic Stiffness Constant (c₁₁)Calculated from hardness values, reflects bonding strength.

The mechanical properties of crystalline dipeptides are strongly correlated with the three-dimensional network of hydrogen bonds within the crystal structure. The strength, density, and orientation of these hydrogen bonds dictate the resistance of the crystal to deformation. Stronger and more extensive hydrogen bonding networks generally lead to higher hardness and elastic modulus.

The anisotropy in mechanical properties can be directly related to the anisotropy of the hydrogen bonding network. For instance, if a crystal has strong hydrogen bonds forming chains or sheets in a particular plane, the material will likely exhibit greater stiffness and hardness when probed perpendicular to that plane. Conversely, directions with weaker intermolecular interactions, such as van der Waals forces, will be mechanically softer.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the stiffness tensor and elastic moduli of molecular crystals, and these results can then be correlated with the hydrogen bond orientations. Such studies on crystalline amino acid salts have shown a direct relationship between the direction of the strongest hydrogen bonds and the orientation of the maximum Young's modulus.

The following table provides a conceptual framework for the correlation between hydrogen bonding and mechanical properties in dipeptide crystals.

Table 4: Correlation of Hydrogen Bonding with Mechanical Properties in Dipeptide Crystals.
Hydrogen Bond Network FeatureExpected Impact on Mechanical Properties
High density of hydrogen bondsIncreased hardness and elastic modulus.
Strong, short hydrogen bondsHigher stiffness and resistance to deformation.
Anisotropic arrangement of hydrogen bonds (e.g., chains or sheets)Anisotropic mechanical properties, with higher stiffness in directions perpendicular to the hydrogen-bonded layers.
Presence of weaker interactions (e.g., van der Waals forces) between hydrogen-bonded motifsSofter mechanical response in directions governed by these weaker interactions.

Biochemical Interactions and Enzymatic Catalysis

Enzymatic Metabolism and Degradation Pathways

The breakdown of glycyl-d-threonine (B11750392) is catalyzed by enzymes that target either the glycine (B1666218) or the D-threonine moiety, or the peptide bond itself. Key enzyme families involved in these processes include aldolases, transaldolases, and radical-based enzymes.

Threonine aldolases (TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible retro-aldol cleavage of threonine into glycine and acetaldehyde. nih.govwikipedia.org This catalytic activity is central to threonine metabolism in a wide variety of organisms. nih.govmdpi.com While their primary described function involves free amino acids, the cleavage of the threonine moiety within a dipeptide like glycyl-d-threonine is a plausible metabolic pathway. The enzyme would first require hydrolysis of the peptide bond, followed by the action of a D-threonine aldolase (B8822740) (D-TA) on the released D-threonine.

Threonine aldolases are widespread in nature and are crucial for providing glycine, which serves as a precursor for the synthesis of proteins, nucleic acids, and other essential biomolecules. nih.govcreative-proteomics.com The reaction catalyzed by TAs is reversible, allowing for both the degradation of threonine and the synthesis of β-hydroxy-α-amino acids. nih.govnih.gov

The general mechanism involves the formation of a Schiff base between the amino group of the substrate and the PLP cofactor, which facilitates the Cα-Cβ bond cleavage. nih.gov Transaldolases, a related class of enzymes, can also participate in similar reactions, transferring a dihydroxyacetone moiety, though their direct role in dipeptide cleavage is less characterized. nih.govnih.gov

Glycyl radical enzymes (GREs) represent a diverse superfamily that utilizes a post-translationally generated glycyl radical to initiate catalysis. mit.eduresearchgate.net These enzymes are crucial in anaerobic metabolism, enabling chemically challenging reactions such as C-C, C-O, and C-N bond cleavage. mit.edu The glycyl radical is typically located on a conserved glycine residue within the enzyme's polypeptide chain and is generated by a specific activating enzyme (AE) belonging to the radical S-adenosylmethionine (SAM) superfamily. nih.gov

The degradation of a dipeptide such as glycyl-d-threonine could potentially involve a GRE. The mechanism would likely involve the abstraction of a hydrogen atom from the glycine residue of the dipeptide, forming a substrate radical. This highly reactive intermediate could then undergo further reactions, leading to the cleavage of the peptide bond or other modifications. The stability of the glycyl radical is a key factor in these reactions, with studies on dipeptide models showing that the glycine dipeptide radical is thermochemically stable. nih.govacs.org This stability is attributed to the captodative effect, where the adjacent electron-donating nitrogen and electron-accepting carbonyl group stabilize the radical. mit.edu

GREs are known to be extremely oxygen-sensitive; exposure to oxygen leads to irreversible cleavage of the enzyme's backbone at the glycyl radical site. mit.edu

Biocatalytic Applications in Amino Acid and Dipeptide Synthesis

The enzymes involved in the metabolism of glycyl-d-threonine also offer significant potential for biocatalytic applications, particularly in the stereoselective synthesis of valuable chiral molecules.

The reversibility of the reaction catalyzed by threonine aldolases is harnessed for the asymmetric synthesis of β-hydroxy-α-amino acids. nih.gov These compounds are important building blocks for numerous pharmaceuticals and natural products. nih.govnih.gov In this biocatalytic approach, an aldehyde is reacted with a glycine donor, catalyzed by either an L-threonine aldolase (L-TA) or a D-threonine aldolase (D-TA), to produce the corresponding β-hydroxy-α-amino acid with high stereocontrol at the α-carbon. nih.gov

Glycyl-d-threonine could serve as a source of the glycine donor following enzymatic cleavage. The use of whole-cell biocatalysts expressing a specific aldolase has proven to be an efficient and scalable platform for these syntheses. nih.govnih.gov For example, the L-threonine transaldolase ObiH has been used for the milligram-scale synthesis of a diverse array of non-standard amino acids. nih.gov

Enzyme TypeSubstratesProduct ClassKey Feature
Threonine Aldolase (TA) Glycine + Aldehydeβ-Hydroxy-α-amino acidsHigh stereocontrol at α-carbon nih.gov
L-Threonine Transaldolase (e.g., ObiH) L-Threonine + AldehydeNon-standard β-hydroxy-α-amino acidsScalable whole-cell platform nih.govnih.gov

A significant challenge in biocatalysis is that natural enzymes are often not optimized for non-natural substrates or industrial process conditions. Protein engineering techniques, such as directed evolution and site-directed mutagenesis, are employed to overcome these limitations. researchgate.net The goal is to create enzyme variants with enhanced activity, stability, or altered substrate specificity. nih.govpnas.org

For enzymes acting on dipeptides like glycyl-d-threonine, engineering efforts could focus on modifying the active site to better accommodate the dipeptide substrate or to favor a specific reaction, such as hydrolysis or the synthesis of a novel dipeptide. acs.org For instance, the substrate specificity of threonine aldolases is a result of complex interactions within the active site, and subtle structural changes can significantly influence catalytic activity and selectivity. nih.gov By creating mutant libraries and using high-throughput screening methods, researchers can identify variants with desired properties. nih.gov "Substrate-assisted catalysis" is one novel approach where a catalytic group is removed from the enzyme and then supplied by the substrate itself, creating highly specific catalysts. nih.gov

Mechanism of Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate, such as glycyl-d-threonine, is a highly specific process governed by the three-dimensional structures of both molecules. The substrate binds to the enzyme's active site, a pocket or cleft with a specific shape and chemical environment that is complementary to the substrate.

In PLP-dependent enzymes like threonine aldolases, the interaction begins with the formation of a covalent bond (a Schiff base) between the substrate's amino group and the PLP cofactor, which is itself anchored to a lysine (B10760008) residue in the active site. nih.govnih.gov The binding of the substrate is further stabilized by a network of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. For example, in L-threonine dehydrogenase, the binding of the substrate L-threonine induces conformational changes in the enzyme, switching it from a "closed" to an "open" form, which is thought to be crucial for substrate entry and product exit. nih.gov

Computational modeling and structural biology techniques like X-ray crystallography are essential tools for studying these interactions at the atomic level. wikipedia.org Understanding the precise mechanism of enzyme-substrate interaction is fundamental for rational enzyme design and the development of new biocatalytic processes.

Active Site Characterization and Cofactor Interactions

The active site of an enzyme is the specific region where a substrate binds and catalysis occurs. For enzymes capable of processing peptides like glycyl-D-threonine, the architecture of this site is finely tuned to recognize and accommodate the unique stereochemistry of the D-threonine residue.

Active Site Architecture:

Enzymes that act on D-amino acid-containing peptides, such as D-aminopeptidases, possess a catalytic pocket with a specific three-dimensional arrangement of amino acid residues that confers substrate specificity. wikipedia.org The active site is typically composed of a binding site, which is responsible for substrate recognition and binding, and a catalytic site, where the chemical reaction is facilitated. patsnap.com

In D-stereospecific aminopeptidases, the active site is often a dimeric structure, with each monomer containing multiple domains. For instance, the D-aminopeptidase from Brucella anthropi is composed of three domains (A, B, and C) per monomer. Domain A is the catalytic domain, while domain C is thought to be crucial for determining substrate and inhibitor specificity by forming part of the wall of the catalytic pocket. wikipedia.org

For a dipeptide like glycyl-D-threonine, the enzyme's active site would likely feature subsites that accommodate each amino acid residue. Drawing parallels from dipeptidyl peptidases, these would be termed the S1 and S2 subsites. nih.gov The S1 subsite would be expected to bind the N-terminal glycine residue, while the S2 subsite would be specifically adapted to recognize and bind the D-threonine residue. The specificity for D-threonine in the S2 subsite would be dictated by the precise spatial arrangement and chemical properties of the amino acid residues lining this pocket.

Key amino acid residues within the active site are responsible for stabilizing the substrate through non-covalent interactions such as hydrogen bonds and electrostatic interactions. In dipeptidyl peptidase 4 (DPP4), for example, residues like glutamic acid (E205 and E206) are critical for interacting with the protonated N-terminus of the substrate, while others like arginine (R125) and asparagine (N710) stabilize the peptide backbone. nih.govnih.gov A hypothetical enzyme acting on glycyl-D-threonine would possess a similarly complex network of interacting residues.

Cofactor Interactions:

Cofactors are non-protein chemical compounds that are required for an enzyme's catalytic activity. They can be metal ions or organic molecules called coenzymes. khanacademy.orgbyjus.com

Many peptidases are metalloenzymes, often utilizing a divalent metal ion, such as zinc (Zn²⁺), in their active site. patsnap.comnih.gov The zinc ion typically plays a crucial role in catalysis by coordinating with the substrate and activating a water molecule for nucleophilic attack on the peptide bond. patsnap.com For instance, peptidyl-dipeptidase Dcp, a zinc metalloenzyme, has a catalytic zinc ion coordinated by histidine residues in its active site. wikipedia.org

However, not all peptidases that act on D-amino acid-containing substrates are metalloenzymes. The D-aminopeptidase from Ochrobactrum anthropi is an example of a thiol peptidase, as its activity is not affected by metal-chelating agents like EDTA or the presence of divalent cations. nih.gov This suggests that it utilizes a cysteine residue in its catalytic mechanism rather than a metal ion.

Therefore, an enzyme that catalyzes the hydrolysis of glycyl-D-threonine could potentially be a metalloenzyme, likely containing zinc, or a thiol peptidase. The specific type of cofactor, if any, would be a defining characteristic of the enzyme's catalytic mechanism.

Table 1: Key Components of a Hypothetical Active Site for Glycyl-D-threonine Processing

Component Postulated Function Relevant Enzyme Analogues
S1 Subsite Binds the N-terminal glycine residue. Dipeptidyl Peptidase 4 (DPP4)
S2 Subsite Specifically recognizes and binds the D-threonine residue, conferring enantiospecificity. D-stereospecific Aminopeptidase
Catalytic Residues Actively participate in the cleavage of the peptide bond (e.g., catalytic triad (B1167595) in serine/cysteine proteases, or metal-coordinating residues). D-aminopeptidase, Peptidyl-dipeptidase Dcp
Cofactor May involve a metal ion (e.g., Zn²⁺) to activate a water molecule or a key amino acid residue (e.g., cysteine in a thiol peptidase). Aminopeptidases, D-aminopeptidase from O. anthropi
Binding Residues Stabilize the dipeptide within the active site through hydrogen bonds and electrostatic interactions. Dipeptidyl Peptidase 4 (DPP4)

Molecular Basis of Enantiospecificity

Enantiospecificity is the ability of an enzyme to distinguish between stereoisomers (enantiomers) of a substrate. Enzymes that act on glycyl-D-threonine must be able to specifically recognize the D-configuration of the threonine residue while likely excluding its L-enantiomer. This high degree of selectivity is a fundamental aspect of their function and is encoded in the structure of their active sites.

The molecular basis for this specificity lies in the precise three-dimensional arrangement of the amino acid residues that form the substrate-binding pocket. For an enzyme to be enantiospecific, the substrate must interact with the active site at a minimum of three points. This "three-point attachment" model ensures that only one enantiomer can achieve the correct orientation for catalysis to occur.

In the context of glycyl-D-threonine, the enzyme's S2 subsite would be exquisitely shaped to accommodate the specific spatial arrangement of the functional groups of D-threonine (the amino group, the carboxyl group, the β-hydroxyl group, and the methyl group). The corresponding L-threonine, with its different stereochemical configuration, would not fit as effectively into this pocket, leading to steric hindrance or the inability to form the necessary stabilizing interactions for catalysis. acs.org This poor binding affinity of the incorrect enantiomer is a key factor in protease resistance of D-amino acid-containing peptides and, conversely, in the specificity of enzymes that have evolved to act on them. acs.org

Studies on threonine aldolase, an enzyme that acts on the free amino acid threonine, have shown that it is active on L-threonine but inactive against the D-form, demonstrating strict enantiospecificity. nih.gov Similarly, D-threonine aldolase specifically catalyzes the reaction with D-threonine. researchgate.net This specificity is attributed to the unique microenvironment of the active site.

For peptidases, the enantiospecificity is often conferred by specific domains. In D-aminopeptidases, a particular domain is thought to be responsible for substrate specificity. wikipedia.org The interaction between the D-amino acid residue of the peptide and the amino acid residues of this specific domain determines whether the peptide can bind in a catalytically competent conformation.

Furthermore, the relative distance and orientation between the scissile peptide bond of the substrate and the catalytic residues of the enzyme are critical. Molecular dynamics studies have shown that for proteases that typically act on L-peptides, the presence of a D-amino acid alters the conformation of the peptide in the active site. This leads to an unfavorable positioning of the peptide bond relative to the enzyme's catalytic triad (e.g., His, Asp, Ser), thus preventing efficient catalysis. acs.org Conversely, an enzyme specific for a D-amino acid-containing peptide would have an active site geometry that is optimized for the binding of the D-enantiomer in a way that correctly orients the peptide bond for cleavage.

Table 2: Factors Contributing to the Enantiospecificity for D-Threonine

Factor Molecular Mechanism Consequence for L-Threonine
Three-Point Attachment The D-threonine residue must form at least three specific interactions with the S2 subsite for stable binding. The L-enantiomer cannot satisfy the three-point binding requirement simultaneously.
Steric Hindrance The S2 pocket is shaped to be complementary to the D-threonine configuration. The different spatial arrangement of L-threonine's side chains would clash with the residues of the active site.
Suboptimal Binding Interactions Specific hydrogen bonds and hydrophobic interactions are optimized for the D-enantiomer. The L-enantiomer would be unable to form these key interactions, leading to weak binding.
Incorrect Orientation for Catalysis The active site geometry ensures that the peptide bond adjacent to the D-threonine is precisely positioned relative to the catalytic residues. The peptide bond of a bound L-threonine-containing peptide would be misaligned with the catalytic machinery.

Future Directions and Emerging Research Avenues

Integration of Advanced Experimental and Computational Techniques

The future of characterizing crystalline hydrates like glycyl-d-threonine (B11750392) dihydrate lies in the powerful synergy between cutting-edge experimental methods and sophisticated computational models. While foundational crystallographic studies have provided a static picture of its structure, a deeper, dynamic understanding is required to unlock its full potential.

High-resolution synchrotron X-ray and neutron diffraction experiments will be pivotal. Synchrotron sources, providing extremely high-flux X-ray beams, enable the collection of highly precise diffraction data, which can be used to map the electron charge density distribution throughout the crystal. nih.gov This experimental charge density analysis reveals subtle electronic features of covalent bonds and intermolecular interactions, such as hydrogen bonds, offering quantitative insights that go beyond mere atomic positions. nih.gov For glycyl-d-threonine dihydrate, this would allow for a precise quantification of the electrostatic forces governing the peptide-water and peptide-peptide interactions.

Complementing this, neutron diffraction can precisely locate the positions of hydrogen atoms, which is a significant limitation of X-ray diffraction. This is crucial for accurately defining the geometry of the hydrogen-bonding network that underpins the entire crystal structure.

These advanced experimental techniques will be integrated with high-level computational chemistry. researchgate.net Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can predict the electronic structure and properties of the dipeptide. Molecular Dynamics (MD) simulations can model the dynamic behavior of the crystal lattice, including the vibrational modes of the molecule and the subtle movements of the water molecules within the structure. researchgate.netnih.gov By combining experimental data with computational results, researchers can validate and refine theoretical models, leading to a predictive understanding of how the crystal structure responds to changes in temperature, pressure, and humidity. researchgate.net

Table 1: Synergistic Experimental and Computational Approaches

Technique Contribution to Understanding this compound
Experimental
Synchrotron X-ray Diffraction Provides ultra-high-resolution data for mapping experimental electron charge density, quantifying bond characteristics. nih.gov
Neutron Diffraction Accurately determines the positions of hydrogen atoms, defining the precise geometry of the hydrogen bond network.
Computational
Quantum Mechanics (e.g., DFT) Calculates theoretical charge density, predicts electronic properties, and analyzes intermolecular interaction energies. nih.gov
Molecular Dynamics (MD) Simulates the dynamic behavior of the crystal, including molecular vibrations and the stability of the hydrate (B1144303) structure. researchgate.net

Exploration of Novel Biocatalytic Systems for Dipeptide Synthesis

Conventional chemical synthesis of peptides often involves harsh conditions, multiple protection/deprotection steps, and the use of potentially toxic reagents. Biocatalysis, which utilizes enzymes or whole organisms to catalyze chemical reactions, offers a greener, more efficient, and highly selective alternative. mdpi.com Future research will focus on developing novel biocatalytic routes for the synthesis of this compound.

The exploration of enzymes such as non-ribosomal peptide synthetases (NRPSs) or engineered ligases presents a promising avenue. nih.gov These biocatalysts can be tailored through protein engineering and directed evolution to specifically recognize glycine (B1666218) and D-threonine as substrates and ligate them with high fidelity and stereoselectivity. mdpi.com This approach would not only simplify the production process but also ensure the synthesis of the correct D-enantiomer of threonine, which can be challenging to achieve with high purity through traditional chemical methods.

Advanced Materials Science Applications Based on Dipeptide Crystal Engineering

Dipeptides are fundamental building blocks for self-assembling nanomaterials, including hydrogels, nanotubes, and ordered crystalline solids. researchgate.netnih.gov The field of crystal engineering aims to design and control the formation of solid-state structures to achieve specific, desired properties. For this compound, this involves manipulating the crystallization process to create novel materials.

The well-defined, hydrogen-bonded structure of this compound makes it an excellent candidate for creating "smart" materials. By understanding the specific intermolecular interactions that dictate its crystal packing, researchers can design strategies to influence its morphology and properties. rsc.org For example, crystallization on patterned substrates could be used to grow oriented crystals with anisotropic mechanical or optical properties. rsc.org

Furthermore, the dihydrate structure could serve as a host for guest molecules, creating inclusion compounds with tailored functionalities. The water molecules in the crystal lattice could potentially be replaced by other small molecules, altering the physical and chemical properties of the material. This could lead to applications in areas such as selective separations or the development of new sensor technologies. The inherent biocompatibility of dipeptides also makes these materials promising candidates for applications in tissue engineering and controlled drug delivery. rsc.org

Development of High-Throughput Screening for Solid-State Properties

The discovery and optimization of crystalline materials is often a slow, labor-intensive process. The development of high-throughput screening (HTS) methods, which combine automated experimentation with computational modeling, is set to revolutionize this field. rsc.org Future research will focus on applying HTS to investigate the solid-state landscape of this compound.

Computational HTS can be used to predict the crystal structure and screen for potential polymorphs—different crystalline forms of the same compound that can have vastly different properties. By using advanced simulation techniques, thousands of potential crystal packing arrangements can be rapidly evaluated to identify the most stable forms. arxiv.org This computational screening can be coupled with machine learning algorithms trained on existing crystallographic data to predict properties such as stability, solubility, and mechanical strength. arxiv.orgnih.gov

These computational predictions would then guide targeted experimental screening. Automated crystallization platforms can perform hundreds of crystallization experiments in parallel, systematically varying parameters such as solvent, temperature, and pH. The resulting solids can be rapidly analyzed using techniques like X-ray powder diffraction and Raman spectroscopy to identify new crystalline forms. This integrated HTS approach will dramatically accelerate the discovery of novel solid forms of this compound and other dipeptides, paving the way for the rational design of new materials with optimized properties. rsc.orgresearchgate.net

Table 2: High-Throughput Screening Workflow for Dipeptide Crystals

Stage Description Key Technologies
1. Computational Screening In silico prediction of stable crystal structures and polymorphs. Estimation of physical properties (e.g., binding energy, mechanical modulus). arxiv.orgnih.gov Crystal structure prediction algorithms, Molecular Dynamics (MD) simulations, Machine Learning (ML) models.
2. Automated Experimentation Parallel execution of numerous crystallization experiments under diverse conditions (solvents, temperatures, additives). Robotic liquid handling systems, multi-well crystallization plates.
3. Rapid Characterization High-speed analysis of solid samples to identify crystal form, purity, and other properties. Automated X-ray Powder Diffraction (XRPD), Raman Spectroscopy, microscopy.
4. Data Analysis & Refinement Integration of experimental and computational data to build comprehensive models and guide the next round of screening. Data analysis software, informatics platforms.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of glycyl-D-threonine dihydrate?

  • Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 110 K) is critical for resolving high-resolution structural details. Use a synchrotron or Mo-Kα radiation (λ = 0.7107 Å) to achieve a resolution of (sin θ/λ) ≥ 1.2 Å⁻¹. Multipolar pseudo-atom refinement against observed data (e.g., 5,417 reflections) enables accurate electron density mapping. Topological analysis of the electron density distribution can reveal bond critical points and molecular interactions .

Q. How can researchers optimize the purification of this compound during synthesis?

  • Methodological Answer : Post-synthesis, wash the reaction mixture multiple times with water to remove hydrophilic byproducts (e.g., ammonium salts) and unreacted precursors. Monitor purity via thin-layer chromatography (TLC) under consistent solvent conditions. Confirm crystallization via differential scanning calorimetry (DSC) to identify hydrate stability .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer : Employ FT-IR to identify functional groups (e.g., -NH₂, -COOH) and hydrogen bonding patterns. Solid-state NMR can distinguish between D- and L-threonine enantiomers by analyzing chiral carbon environments. Pair these with powder X-ray diffraction (PXRD) to verify phase purity against known crystal parameters (e.g., orthorhombic system, space group P2₁2₁2₁) .

Advanced Research Questions

Q. How can electrostatic potential maps derived from X-ray data inform molecular interaction studies in this compound?

  • Methodological Answer : Generate experimental electrostatic potential (ESP) maps using multipolar refinement results. Regions of negative ESP (e.g., carboxylate groups) highlight hydrogen-bond acceptors, while positive ESP (e.g., ammonium groups) indicate donors. Cross-reference with Hirshfeld surface analysis to quantify intermolecular interaction strengths (e.g., O–H···O vs. N–H···O bonds) and predict packing motifs .

Q. How should researchers address contradictions in spectral data between computational models and experimental results for this compound?

  • Methodological Answer : Perform hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to reconcile discrepancies. For example, if DFT-predicted vibrational frequencies deviate from IR observations, adjust basis sets (e.g., B3LYP/6-311++G**) or incorporate solvent effects explicitly. Validate with energy decomposition analysis (EDA) to isolate contributions from dispersion forces or crystal field effects .

Q. What strategies are effective in analyzing the pharmacokinetic implications of this compound in drug formulations?

  • Methodological Answer : Convert hydrate forms to their base equivalents using stoichiometric ratios (e.g., 1.206 for sulfate dihydrate). Use nonlinear mixed-effects modeling (NLMEM) in software like Phoenix WinNonlin to fit plasma concentration data to compartmental models. Exclude values below the limit of quantification (LOQ) and validate with Akaike information criterion (AIC) for model selection .

Q. How can researchers integrate theoretical and experimental approaches to study this compound’s polymorphic behavior?

  • Methodological Answer : Combine lattice energy minimization (LEM) with variable-temperature PXRD to predict and confirm polymorph stability. For instance, simulate dehydration pathways using molecular dynamics (MD) under controlled humidity. Experimentally, monitor phase transitions via thermogravimetric analysis (TGA) coupled with in-situ Raman spectroscopy .

Data Analysis and Presentation Guidelines

Q. What statistical methods are recommended for validating crystallographic data reproducibility?

  • Methodological Answer : Apply R-factors (e.g., R₁, wR₂) to assess refinement quality. Use the Hamilton R-factor ratio test to compare models. For electron density residuals, calculate the goodness-of-fit (GoF) and ensure it lies between 1.0–1.2. Report anisotropic displacement parameters (ADPs) for non-hydrogen atoms to quantify thermal motion accuracy .

Q. How should researchers present conflicting results in hydrate stability studies?

  • Methodological Answer : Use Bland-Altman plots to visualize systematic biases between experimental and computational hydration energies. Discuss potential sources of error (e.g., neglected many-body effects in force fields) and propose validation experiments, such as isothermal titration calorimetry (ITC) to measure binding enthalpies directly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.